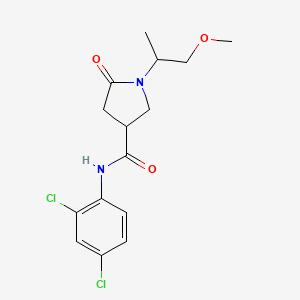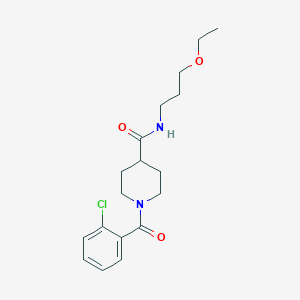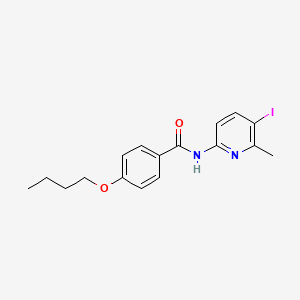![molecular formula C18H13F2N3S B4785427 4-(difluoromethyl)-3-methyl-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4785427.png)
4-(difluoromethyl)-3-methyl-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
描述
4-(difluoromethyl)-3-methyl-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its incorporation of a difluoromethyl group, which can significantly influence its chemical and biological properties. The presence of the thienyl and phenyl groups further enhances its structural complexity and potential for diverse applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-3-methyl-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the construction of the pyrazolo[3,4-b]pyridine core through cyclization reactions. The difluoromethyl group can be introduced via difluoromethylation reactions, which often require specialized reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key transformations.
化学反应分析
Types of Reactions
4-(difluoromethyl)-3-methyl-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学研究应用
4-(difluoromethyl)-3-methyl-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specialized properties.
作用机制
The mechanism of action of 4-(difluoromethyl)-3-methyl-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-(difluoromethyl)pyridine
- 3-methyl-1-phenylpyrazole
- 6-(2-thienyl)pyridine
Uniqueness
4-(difluoromethyl)-3-methyl-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of a difluoromethyl group with a pyrazolo[3,4-b]pyridine core. This combination imparts distinct chemical and biological properties that are not found in simpler analogues. The presence of both phenyl and thienyl groups further enhances its versatility and potential for diverse applications.
属性
IUPAC Name |
4-(difluoromethyl)-3-methyl-1-phenyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3S/c1-11-16-13(17(19)20)10-14(15-8-5-9-24-15)21-18(16)23(22-11)12-6-3-2-4-7-12/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURPERSFTNOLAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)-3-phenylpropan-1-one](/img/structure/B4785370.png)
![methyl 2-{[(2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4785377.png)
![N-[3-(2-methylpropoxy)phenyl]pyridine-4-carboxamide](/img/structure/B4785380.png)
![N-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4785388.png)
![2,4-dichloro-N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4785396.png)
![methyl 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4785398.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4785402.png)

![2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B4785415.png)
![ethyl 2-({[4-(4-acetylphenyl)-1-piperazinyl]acetyl}amino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4785417.png)


![2-[4-bromo-2-[(Z)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B4785445.png)
